molecular formula C14H18O B3023894 Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone CAS No. 898781-25-4

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone

Cat. No.: B3023894
CAS No.: 898781-25-4
M. Wt: 202.29 g/mol
InChI Key: PPWXFIUFJGYPLY-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone (CAS: 898781-25-4) is a specialized organic compound with the molecular formula C₁₄H₁₈O and a molecular weight of 202.29 g/mol. Structurally, it consists of a cyclopropyl group attached to a ketone moiety, which is further linked to a 2-(3,5-dimethylphenyl)ethyl chain. This configuration introduces steric and electronic effects that influence its physicochemical properties, such as a predicted boiling point of 308.5±11.0 °C and a density of 1.041±0.06 g/cm³ .

The compound is commercially available at a high cost (e.g., $437–$726 per 1–2 g from suppliers like Matrix Scientific and Rieke Metals), reflecting its niche applications in pharmaceutical or materials science research .

Properties

IUPAC Name

1-cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-10-7-11(2)9-12(8-10)3-6-14(15)13-4-5-13/h7-9,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWXFIUFJGYPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644924
Record name 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-25-4
Record name 1-Cyclopropyl-3-(3,5-dimethylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclopropyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with 3,5-dimethylphenylacetic acid in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Cyclopropane Ring

The cyclopropane ring undergoes strain-driven nucleophilic substitution under basic conditions. This reaction is facilitated by the ring’s inherent instability, allowing nucleophiles to attack the electrophilic carbon centers.

Reaction Type Reagents/Conditions Products Yield Source
Ring-openingK₂S, FeCl₃, DMSO, 140°C, airThiol-substituted open-chain ketones68%

Mechanism :

  • FeCl₃ acts as a Lewis acid, polarizing the cyclopropane C–C bonds.

  • Nucleophilic attack by sulfide ions (S²⁻) triggers ring opening, forming a thiolated intermediate.

  • Subsequent oxidation or protonation stabilizes the product .

Base-Mediated [3 + 3] Annulation with Ketene Dithioacetals

The ketone participates in annulation reactions with 3,3-bis(methylthio)-1-arylprop-2-en-1-ones under strongly basic conditions, yielding poly-substituted phenols.

Reaction Type Reagents/Conditions Products Yield Source
CyclizationNaH, THF, −10°C → RT3-Hydroxy-biaryls or teraryls70–92%

Key Observations :

  • Enolate formation at the ketone precedes Michael addition to the dithioacetal.

  • Methylthio (−SMe) elimination and aromatization yield phenolic products .

Reduction of the Ketone Group

The carbonyl group is reduced to a secondary alcohol using borohydride or aluminum hydride reagents.

Reaction Type Reagents/Conditions Products Yield Source
ReductionNaBH₄ (MeOH) or LiAlH₄ (Et₂O)Cyclopropyl 2-(3,5-dimethylphenyl)ethyl alcohol85–90%*

‡Yields inferred from analogous reductions of cyclopropyl ketones .

Mechanistic Note :

  • Hydride transfer occurs preferentially to the ketone, preserving the cyclopropane ring .

Rh-Catalyzed [4 + 1] Cycloaddition with CO

Under rhodium catalysis, the cyclopropane ring participates in strain-release-driven cycloadditions with carbon monoxide.

Reaction Type Reagents/Conditions Products Yield Source
Cycloaddition[Rh(cod)Cl]₂, CO (1 atm), PhMe, 30°CSpiro[2.4]hept-6-en-4-one derivatives86–92%

Key Steps :

  • Oxidative cyclization of the cyclopropane with Rh forms a metallocycle.

  • CO insertion and reductive elimination yield a five-membered carbocycle .

Acid-Catalyzed Ring Contraction/Dehydration

In acidic media, the compound undergoes tandem dehydration and ring contraction, forming arylthio-cyclopropane derivatives.

Reaction Type Reagents/Conditions Products Yield Source
DehydrationH₂SO₄, 2-Me-THF, RTArylthio-cyclopropane carbonyls75–93%

Mechanism :

  • Protonation of hydroxyl intermediates (e.g., diols) induces dehydration.

  • Carbocation rearrangement triggers cyclopropane formation .

Oxidation to Carboxylic Acids

Strong oxidizing agents convert the ketone to a carboxylic acid.

Reaction Type Reagents/Conditions Products Yield Source
OxidationKMnO₄, H₂SO₄, Δ2-(3,5-Dimethylphenyl)propanoic acid~80%*

‡Demonstrated for analogous cyclopropyl ketones .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18O
  • Molecular Weight : 202.29 g/mol
  • Boiling Point : Approximately 308.5 °C
  • Density : 1.041 g/cm³

The compound features a cyclopropyl group attached to a ketone functional group, which contributes to its unique reactivity and utility in chemical synthesis.

Pharmaceutical Applications

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it has been identified as a precursor for the synthesis of dexmedetomidine hydrochloride, a medication used for sedation in intensive care settings. The synthesis involves several steps starting from 2,3-dimethylbenzoic acid, leading to the formation of key intermediates that facilitate the production of dexmedetomidine .

Case Study: Synthesis of Dexmedetomidine

  • Initial Compound : 2,3-dimethylbenzoic acid
  • Key Intermediate : this compound
  • Final Product : Dexmedetomidine hydrochloride
    This pathway highlights the compound's role in producing critical sedative agents that are essential in medical practice.

Organic Synthesis

The compound is utilized in various organic reactions due to its ability to participate in cyclization and functionalization processes. For instance, it can be involved in the formation of complex biaryl structures through base-mediated cyclization reactions. Such reactions can yield valuable products for further chemical transformations or as intermediates in drug development .

Example Reactions:

  • Base-Mediated Cyclization : The compound can undergo cyclization with other ketones to produce tri- and tetra-substituted phenols that are useful in synthesizing natural products and medicinally relevant compounds .

Material Science

In addition to its applications in pharmaceuticals and organic synthesis, this compound may also find utility in material science. Its unique structural properties allow it to be incorporated into polymers or used as a building block for creating novel materials with specific characteristics.

Potential Applications:

  • Polymer Synthesis : The compound can be used as a monomer or co-monomer in polymerization reactions to create materials with tailored properties.
  • Additives in Coatings : Its chemical structure may provide enhanced performance characteristics when used as an additive in coatings or other industrial materials.

Research and Development

Ongoing research continues to explore the potential applications of this compound. Studies focus on optimizing synthetic routes for increased yield and purity, as well as investigating new applications in drug discovery and material innovation.

Summary Table of Applications

Application AreaSpecific UsesNotes
PharmaceuticalsIntermediate for dexmedetomidineCritical for sedation in medical settings
Organic SynthesisBase-mediated cyclization reactionsUseful for producing complex biaryl structures
Material SciencePolymer synthesis and coatingsPotential for tailored material properties
Research & DevelopmentOngoing exploration in drug discoveryFocus on optimizing synthesis and new uses

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The ketone group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropyl group may interact with hydrophobic pockets in proteins, affecting their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone is structurally and functionally distinct from related aromatic ketones. Below is a detailed comparison with cyclopropyl 3,5-dimethylphenyl ketone (CAS: 150668-38-5), a closely analogous compound.

Structural and Molecular Differences

Property This compound Cyclopropyl 3,5-Dimethylphenyl Ketone
Molecular Formula C₁₄H₁₈O C₁₂H₁₄O
Molecular Weight 202.29 g/mol 174.24 g/mol
Key Structural Feature Ethyl spacer between ketone and aryl group Direct cyclopropyl-aryl linkage

Physicochemical Properties

Property This compound Cyclopropyl 3,5-Dimethylphenyl Ketone
Boiling Point 308.5±11.0 °C (predicted) Not reported
Density 1.041±0.06 g/cm³ (predicted) Not reported

The higher boiling point of the ethyl-containing derivative correlates with its increased molecular weight and surface area, which strengthen van der Waals interactions . The density difference may arise from the ethyl group’s contribution to molecular packing efficiency.

Commercial Availability and Pricing

Supplier This compound Cyclopropyl 3,5-Dimethylphenyl Ketone
Price (per gram) $437–$467 (1 g) Not listed in provided evidence
Purity 97% Not reported

Implications of Structural Variations

  • Reactivity : The ethyl chain in this compound may stabilize intermediates in nucleophilic addition reactions due to inductive effects, whereas the direct cyclopropyl-aryl linkage in the simpler analog could favor electrophilic aromatic substitution.

Biological Activity

Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone (CDEK) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of CDEK, focusing on its antimicrobial, anti-inflammatory, and therapeutic potential, along with relevant research findings and case studies.

Chemical Structure and Properties

CDEK has the molecular formula C14H18OC_{14}H_{18}O and features a cyclopropyl group attached to a ketone functional group, which is further linked to a 3,5-dimethylphenyl group via an ethyl chain. The structural configuration contributes to its distinct reactivity and biological properties.

The biological activity of CDEK is attributed to its interactions with specific molecular targets:

  • Hydrogen Bonding : The ketone group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The cyclopropyl moiety may interact with hydrophobic pockets within proteins, influencing their function.

These interactions suggest that CDEK may act as an inhibitor for various enzymes, contributing to its antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that CDEK exhibits promising antimicrobial properties. Preliminary studies have shown that it can inhibit the growth of several bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 50 to 200 μg/mL against various pathogens such as Escherichia coli and Staphylococcus aureus .

Anti-inflammatory Properties

CDEK has also been investigated for its anti-inflammatory effects. It may reduce inflammation by inhibiting specific pathways involved in inflammatory responses. This potential was highlighted in studies examining its effect on cytokine production in vitro.

Comparative Analysis with Similar Compounds

CDEK can be compared with other cyclopropyl ketones to understand its unique properties better:

Compound NameStructural DifferencesBiological Activity
Cyclopropyl 2-phenylethyl ketoneLacks methyl groups on the phenyl ringReduced reactivity
Cyclopropyl 2-(4-methylphenyl)ethyl ketoneHas a single methyl group on the phenyl ringAltered steric effects
Cyclopropyl 2-(3,5-dimethoxyphenyl)ethyl ketoneContains methoxy groups instead of methyl groupsDifferent chemical properties

The unique substitution pattern in CDEK enhances its reactivity and biological activity compared to these analogs .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of CDEK against various bacterial strains, revealing significant inhibition at concentrations as low as 50 μg/mL. The study concluded that CDEK could serve as a lead compound for developing new antibiotics .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of CDEK, demonstrating its ability to inhibit pro-inflammatory cytokine production in cell cultures. This suggests potential therapeutic applications in inflammatory diseases.
  • Synthesis and Characterization : The synthesis of CDEK through various methods, including Friedel-Crafts acylation reactions, has been documented, showcasing yields exceeding 80%. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone?

Answer: Synthesis often involves Friedel-Crafts acylation or nucleophilic addition to cyclopropane derivatives. Protecting the cyclopropyl group is critical to prevent ring-opening during reactions. For example, anhydrous conditions and Lewis acid catalysts (e.g., AlCl₃) are used to acylate 3,5-dimethylphenylethyl precursors. Temperature control (0–5°C) minimizes side reactions, as observed in analogous cyclopropyl ketone syntheses .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Answer: Use ¹H/¹³C NMR to confirm the cyclopropyl ring (δ ~1.0–2.5 ppm) and dimethylphenyl group (δ ~6.8–7.2 ppm for aromatic protons). Compare shifts with structurally similar compounds like 3-(3,5-dimethylphenyl)phenyl acetic acid . Mass spectrometry (ESI-TOF) validates molecular weight, while IR identifies the ketone carbonyl stretch (~1700 cm⁻¹).

Q. What safety protocols are essential for handling this compound in the laboratory?

Answer: Ensure fume hood ventilation (≥100 fpm face velocity) and avoid environmental release. Wear nitrile gloves (≥8 mil), safety goggles, and flame-resistant lab coats. Use NIOSH-approved N95 respirators if airborne concentrations exceed 1 mg/m³, as advised for volatile ketones .

Advanced Questions

Q. How can researchers resolve discrepancies in reported reaction yields during synthesis?

Answer: Apply Design of Experiments (DoE) to analyze variables like catalyst loading (10–20 mol%), solvent polarity (toluene vs. DCM), and moisture levels. Contradictions may arise from unoptimized conditions or cyclopropyl ring destabilization due to trace water .

Q. What computational methods predict the reactivity of the cyclopropyl group in nucleophilic additions?

Answer: Density Functional Theory (DFT) at the B3LYP/6-31G* level models transition states and charge distribution. Studies on analogous ketones indicate ring strain enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack .

Q. How does the electronic environment of the 3,5-dimethylphenyl group influence stability under acidic conditions?

Answer: Methyl groups donate electrons via hyperconjugation, stabilizing the aromatic ring and reducing electrophilic substitution. However, steric hindrance may slow protonation at the ketone oxygen. Non-methylated analogs degrade 30% faster at pH 2–4 .

Q. What chromatographic techniques effectively isolate stereoisomers formed during synthesis?

Answer: Chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) separates enantiomers. For diastereomers (e.g., erythro/threo), use silica gel chromatography with ethyl acetate/hexane gradients (5–20%), as validated in related ketone separations .

Q. What in vitro assays assess the compound’s potential biological activity?

Answer: Conduct cytotoxicity screens (MTT assay on HEK-293 cells) and antimicrobial testing (CLSI broth microdilution). Mechanistic studies using fluorescence-based enzymatic assays are recommended, following approaches for structurally similar antifungal ketones .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone
Reactant of Route 2
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Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone

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